(E)-ethyl 5'-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3'-bithiophene]-4'-carboxylate
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Overview
Description
(E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate is a complex organic compound that belongs to the class of oxindole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an indolin-2-one moiety and a bithiophene unit, makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxoindoline-3-carbaldehyde with ethyl 5-amino-2,3’-bithiophene-4’-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxindole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohols or ethers.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions include various substituted oxindole derivatives, reduced forms of the compound, and substituted bithiophene derivatives .
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, (E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate is being investigated for its therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections. Its efficacy in preclinical models has led to further research into its mechanism of action and potential clinical applications .
Industry
Industrially, this compound is used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of (E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indolin-2-one moiety is known to inhibit enzymes like acetylcholinesterase, while the bithiophene unit can interact with various receptors and ion channels. These interactions lead to the modulation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- (3E,7E)-3,7-Bis(2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b’]difuran-2,6(3H,7H)-dione
- 2-(5-substituted-1-(diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-substituted-hydrazinecarbothioamides
Uniqueness
What sets (E)-ethyl 5’-(((1-methyl-2-oxoindolin-3-ylidene)methyl)amino)-[2,3’-bithiophene]-4’-carboxylate apart from similar compounds is its unique combination of an indolin-2-one moiety and a bithiophene unit. This structural feature imparts distinct electronic and biological properties, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C21H18N2O3S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
ethyl 2-[(E)-(2-hydroxy-1-methylindol-3-yl)methylideneamino]-4-thiophen-2-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O3S2/c1-3-26-21(25)18-15(17-9-6-10-27-17)12-28-19(18)22-11-14-13-7-4-5-8-16(13)23(2)20(14)24/h4-12,24H,3H2,1-2H3/b22-11+ |
InChI Key |
AKCSIMSUTGEJTN-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)/N=C/C3=C(N(C4=CC=CC=C43)C)O |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)N=CC3=C(N(C4=CC=CC=C43)C)O |
Origin of Product |
United States |
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